1-(4-Fluoro-2-nitrophenyl)piperazine

Descripción general

Descripción

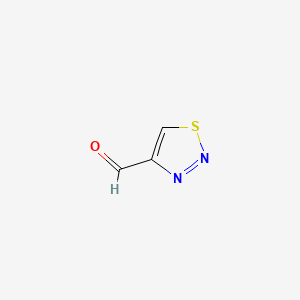

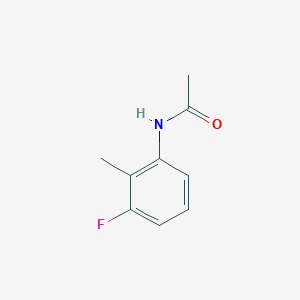

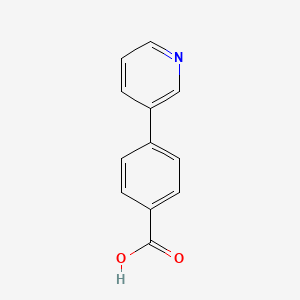

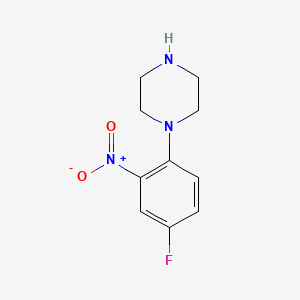

1-(4-Fluoro-2-nitrophenyl)piperazine is a chemical compound with the molecular formula C10H12FN3O2 . It has a molecular weight of 225.22 . The compound appears as an orange powder .

Molecular Structure Analysis

The InChI code for 1-(4-Fluoro-2-nitrophenyl)piperazine is 1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 . This indicates the presence of a piperazine ring with a 4-fluoro-2-nitrophenyl group attached.Physical And Chemical Properties Analysis

1-(4-Fluoro-2-nitrophenyl)piperazine is an orange powder . It has a molecular weight of 225.22 . The compound’s InChI code is 1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 .Aplicaciones Científicas De Investigación

Pharmacology

1-(4-Fluoro-2-nitrophenyl)piperazine: is utilized in pharmacological research due to its potential as a building block for the synthesis of various pharmaceutical compounds. Its piperazine moiety is a common feature in many drugs, acting as a linker or a functional group that interacts with biological targets. The fluoro and nitro groups may also contribute to the pharmacokinetics and pharmacodynamics of the derived compounds .

Material Science

In material science, this compound’s unique structure can be exploited to create novel materials with specific properties. For instance, the nitro group could be used in the design of energetic materials, while the piperazine ring might confer flexibility or binding capabilities in polymers or nanomaterials .

Chemical Synthesis

1-(4-Fluoro-2-nitrophenyl)piperazine: serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, such as substitution, reduction, and coupling, to yield a wide range of products. These transformations can be harnessed to synthesize complex molecules for further research or industrial applications .

Biochemistry

This compound finds applications in biochemistry, particularly in proteomics research. It can be used to modify proteins or peptides, facilitating the study of protein structure and function. The modification can help in understanding protein interactions, stability, and conformational changes .

Environmental Science

Environmental scientists may use 1-(4-Fluoro-2-nitrophenyl)piperazine to study pollution degradation pathways. Its breakdown products can be analyzed to understand the environmental fate of similar organic compounds, aiding in the development of strategies for pollution control and remediation .

Analytical Chemistry

In analytical chemistry, 1-(4-Fluoro-2-nitrophenyl)piperazine could be used as a standard or reagent in various analytical techniques. Its well-defined structure allows for its use in calibration curves, method development, and quality control processes. It can also serve as a precursor for the synthesis of more complex analytical reagents .

Safety and Hazards

Propiedades

IUPAC Name |

1-(4-fluoro-2-nitrophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPYLKZRKXDCEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372058 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

243128-46-3 | |

| Record name | 1-(4-fluoro-2-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)